molecular formula C12H21NO5 B1444062 Methyl N-Boc-3-methylmorpholine-3-carboxylate CAS No. 1447240-83-6

Methyl N-Boc-3-methylmorpholine-3-carboxylate

Cat. No. B1444062
CAS RN: 1447240-83-6
M. Wt: 259.3 g/mol
InChI Key: NAPZVCIFIQJJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl N-Boc-3-methylmorpholine-3-carboxylate” (CAS# 1447240-83-6) is a useful research chemical . It is often used in the field of life sciences and organic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO5. The molecular weight is 259.3 g/mol.

Scientific Research Applications

Mild Reduction of Carboxylic Acids to Alcohols

  • Methyl N-Boc-3-methylmorpholine-3-carboxylate is used in the mild reduction of carboxylic acids to alcohols. This process involves the activation of the carboxy function with cyanuric chloride and N-methylmorpholine followed by reduction with aqueous sodium borohydride (Falorni, Porcheddu, & Taddei, 1999).

Synthesis and Peptide Assembly

  • The compound plays a role in the preparation of urethane-protected amino acid N-carboxyanhydrides (UNCAs), which are key for peptide synthesis. These UNCAs are stable and generate no side products other than CO2 during condensation reactions. This property makes them useful in both solid-phase and solution peptide synthesis (Fuller, Goodman, Naider, & Zhu, 1996).

Selective N-Methylation

  • The compound is involved in the selective N-methylation of BOC-protected amino acids. This process, conducted in the presence of a free carboxyl group, is attributed to the protection of the carboxylate by chelation to Na+ (Malkov, Vranková, Černý, & Kočovský, 2009).

Lipase Catalyzed Synthesis

  • It is used in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, where a key step is a lipase-catalyzed regioselective lactamization. This process involves a synthesis that starts from methyl (2R)-glycidate and includes subsequent N-Boc protection and borane reduction (Aurell, Karlsson, Pontén, & Andersen, 2014).

Suppression of Decomposition in Carbodiimide-mediated Reactions

  • The compound is effective in suppressing decomposition during carbodiimide-mediated reactions of Boc-amino acids. This finding is crucial for the efficiency and purity of peptide synthesis (Benoiton, Lee, & Chen, 2009).

Mechanism of Action

The mechanism of action of “Methyl N-Boc-3-methylmorpholine-3-carboxylate” is not specified in the search results. As a research chemical, its mechanism of action would depend on the specific context in which it is used .

Future Directions

“Methyl N-Boc-3-methylmorpholine-3-carboxylate” continues to be a useful research chemical in the field of life sciences and organic synthesis . Its future directions would likely involve its continued use in these fields, contributing to advancements in scientific research .

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPZVCIFIQJJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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